molecular formula C22H17FN2O2 B4506814 6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone

6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone

Cat. No.: B4506814
M. Wt: 360.4 g/mol
InChI Key: NFPBIJOCSQTQGY-UHFFFAOYSA-N
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Description

6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C22H17FN2O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12740595 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors and Environmental Monitoring

Fluorophores and chemosensors based on similar structural frameworks have been extensively studied for their potential in detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these compounds make them valuable in environmental monitoring and analytical chemistry. For instance, different compounds based on the 4-Methyl-2,6-diformylphenol (DFP) platform have shown promise in detecting a range of substances due to their fluorescent properties (Roy, 2021).

Pharmacological Research

In pharmacological research, pyridazinone derivatives, including structures similar to 6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone, have been identified as selective cyclooxygenase inhibitors. These compounds exhibit significant potential in treating pain and inflammation associated with conditions like arthritis, showcasing their medicinal chemistry relevance (Asif, 2016).

Antioxidant Activity and Toxicity Studies

The evaluation of synthetic phenolic antioxidants highlights the environmental and health implications of chemical compounds used in industrial applications. Studies focus on their occurrence, human exposure, and potential toxicity, providing a framework for assessing the safety and environmental impact of chemical substances, including fluorinated compounds and naphthoquinones, which share functional similarities with the compound (Liu & Mabury, 2020).

Environmental Pollution and Remediation

Research into redox mediators and enzymatic approaches for treating organic pollutants in wastewater underlines the importance of chemical compounds in environmental remediation. Enzymes, enhanced by redox mediators, have shown efficacy in degrading recalcitrant compounds, suggesting a potential application area for similar chemical structures in pollution control (Husain & Husain, 2007).

Properties

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-(naphthalen-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c1-27-21-13-18(23)8-9-19(21)20-10-11-22(26)25(24-20)14-15-6-7-16-4-2-3-5-17(16)12-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPBIJOCSQTQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluoro-2-methoxyphenyl)-2-(2-naphthylmethyl)-3(2H)-pyridazinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.